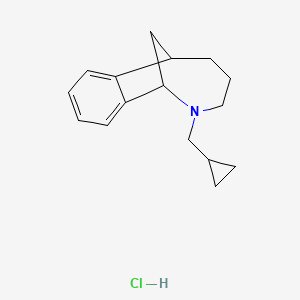
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride is a complex organic compound with a unique structure that includes a cyclopropylmethyl group and a hexahydro-1,6-methano-2-benzazocine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzazocine core or the cyclopropylmethyl group
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazocine derivatives and cyclopropylmethyl-substituted compounds. Examples include:
- 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine
- Cyclopropylmethylbenzene
- Benzazocine hydrochloride
Uniqueness
What sets 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride apart is its unique combination of a cyclopropylmethyl group and a benzazocine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
76777-02-1 |
|---|---|
Molecular Formula |
C16H22ClN |
Molecular Weight |
263.80 g/mol |
IUPAC Name |
9-(cyclopropylmethyl)-9-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C16H21N.ClH/c1-2-6-15-14(5-1)13-4-3-9-17(16(15)10-13)11-12-7-8-12;/h1-2,5-6,12-13,16H,3-4,7-11H2;1H |
InChI Key |
SBZRLBZOFIOKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C3=CC=CC=C23)N(C1)CC4CC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















